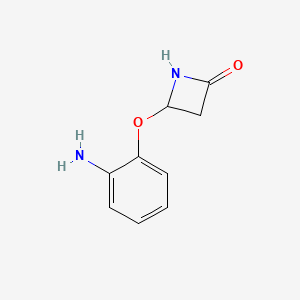

4-(2-Aminophenoxy)azetidin-2-one

Descripción general

Descripción

4-(2-Aminophenoxy)azetidin-2-one is a chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol It is a derivative of azetidin-2-one, which is a four-membered lactam ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenoxy)azetidin-2-one typically involves the reaction of 2-aminophenol with an appropriate azetidinone precursor. One common method is the nucleophilic substitution reaction where 2-aminophenol reacts with 4-chloroazetidin-2-one under basic conditions to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Reactivity of the Azetidinone Ring

The strained four-membered β-lactam ring in 4-(2-aminophenoxy)azetidin-2-one exhibits high reactivity, enabling ring-opening and functionalization:

-

Ring-Opening Reactions :

-

Functionalization at C-3 and C-4 :

Table 2: Reactivity Profile

| Reaction Type | Reagents/Outcome | Reference |

|---|---|---|

| Nucleophilic ring-opening | Morpholine → Morpholinoamide | |

| Hydrolysis | HCl/H₂O → β-amino acid derivative | |

| Schiff base formation | Benzaldehyde → Imine-linked azetidinone |

Stability and Degradation

-

Thermal Stability : The azetidinone ring decomposes above 200°C, forming imines and CO₂.

-

Photoreactivity : UV exposure triggers [2+2] cycloreversion, releasing ketene intermediates (Source ).

Computational Insights

Molecular docking studies suggest:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-(2-Aminophenoxy)azetidin-2-one is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives.

Common Reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives.

- Substitution: Various alkyl or acyl groups can be introduced via substitution reactions.

Biology

The biological significance of this compound is notable, particularly its role in enzyme inhibition and potential therapeutic applications.

Mechanism of Action:

The compound interacts with specific molecular targets such as histone deacetylase (HDAC) enzymes (HDAC6 and HDAC8). By inhibiting these enzymes, it alters histone acetylation patterns, impacting gene expression related to apoptosis and cell proliferation.

Biological Activities:

- Antitumoral Activity: Demonstrated efficacy in inducing apoptosis in cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma).

- Antimicrobial Activity: Effective against various bacterial strains.

- Antiviral Properties: Identified as having inhibitory activity against viruses like human cytomegalovirus (HCMV) and HIV-1 protease.

Research Findings

Several studies have highlighted the biological activity associated with this compound:

Cytotoxicity Studies

In vitro studies show significant cytotoxic effects on cancer cell lines:

- IC50 Values: For instance, one study reported an IC50 of 0.1 μM for a related azetidinone derivative on SiHa cells.

Apoptosis Induction

The compound activates apoptotic pathways through caspase-3 activation, suggesting its potential as an anticancer agent.

Gene Expression Modulation

Treatment with this compound leads to specific gene overexpression related to cytoskeletal regulation and apoptosis.

Data Tables

The following table summarizes the biological activities and associated findings for this compound:

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antitumoral | SiHa | 0.1 μM | |

| Cytotoxicity | B16F10 | Induces apoptosis | |

| Antimicrobial | Various bacteria | Effective against strains | |

| Antiviral | HCMV | Inhibitory activity |

Case Studies

Several case studies have focused on the therapeutic applications of azetidinone derivatives:

- A study demonstrated that specific azetidinone compounds could inhibit tumor growth in vivo by modulating HDAC activity, showcasing their potential as novel anticancer agents.

- Another investigation highlighted the antimicrobial properties of azetidinone derivatives against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminophenoxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a mimic of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Azetidin-2-one: The parent compound, which is a four-membered lactam ring.

4-(2-Hydroxyphenoxy)azetidin-2-one: Similar structure but with a hydroxyl group instead of an amino group.

4-(2-Methoxyphenoxy)azetidin-2-one: Similar structure but with a methoxy group instead of an amino group

Uniqueness

4-(2-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(2-Aminophenoxy)azetidin-2-one is a compound that belongs to the class of azetidin-2-one derivatives, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with histone deacetylase (HDAC) enzymes, particularly HDAC6 and HDAC8. By inhibiting these enzymes, the compound alters histone acetylation patterns, leading to changes in gene expression that can affect various cellular processes, including apoptosis and cell proliferation.

Azetidin-2-one derivatives are characterized by their four-membered cyclic lactam structure, which contributes to their biological activity. These compounds have been shown to exhibit a range of pharmacological effects, including:

- Antitumoral Activity : Several studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

- Antiviral Properties : Some azetidinone derivatives have been identified as having antiviral activity against viruses like human cytomegalovirus (HCMV) and HIV-1 protease .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects on cancer cell lines, with IC50 values demonstrating its potency. For instance, one study reported an IC50 of 0.1 μM for a related azetidinone derivative on SiHa cells .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through caspase-3 activation, suggesting its potential as an anticancer agent .

- Gene Expression Modulation : Molecular analysis revealed that treatment with this compound leads to specific gene overexpression related to cytoskeletal regulation and apoptosis, further supporting its role in cancer therapy .

Data Tables

The following table summarizes the biological activities and associated findings for this compound:

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antitumoral | SiHa | 0.1 μM | |

| Cytotoxicity | B16F10 | Induces apoptosis | |

| Antimicrobial | Various bacteria | Effective against strains | |

| Antiviral | HCMV | Inhibitory activity |

Case Studies

Several case studies have focused on the therapeutic applications of azetidinone derivatives:

- A study demonstrated that specific azetidinone compounds could inhibit tumor growth in vivo by modulating HDAC activity, showcasing their potential as novel anticancer agents .

- Another investigation into the antimicrobial properties highlighted the efficacy of azetidinone derivatives against resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(2-Aminophenoxy)azetidin-2-one and its derivatives?

- The compound can be synthesized via nucleophilic substitution (SN1) reactions using halogenated precursors such as 4-chloro-1,8-naphthalic anhydride. Solvent selection (e.g., DMSO, acetonitrile, or methoxy ethanol) significantly impacts reaction efficiency, with methoxy ethanol often yielding higher product formation due to its polar aprotic nature . For azetidin-2-one core synthesis, β-alanine cyclization or 4-acetoxy-azetidin-2-one deprotection are standard routes, achieving ~82% yield under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is essential for resolving bond angles, torsion angles, and stereochemistry . NMR spectroscopy (¹H/¹³C) confirms functional groups, while mass spectrometry validates molecular weight. ORTEP-3 and WinGX aid in visualizing thermal ellipsoids and crystallographic data .

Q. What in vitro assays evaluate the biological activity of azetidin-2-one derivatives?

- Anticancer activity : MTT assays using cell lines like MCF-7 measure viability inhibition (e.g., derivatives AZ-5 and AZ-9 show 89–94% inhibition at 0.1–2 μM) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., AZ-10 and AZ-19 exhibit MICs of 3.34–3.71 µM) .

- Antioxidant activity : DPPH radical scavenging assays determine IC50 values (e.g., AZ-15: IC50 = 42.88 µg/mL vs. ascorbic acid: 78.63 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of azetidin-2-one derivatives?

- Structure-activity relationship (SAR) : Halogen substituents (e.g., Cl, F) at the para-position enhance anticancer potency by increasing electron-withdrawing effects and target binding. Thiadiazole rings improve antimicrobial activity due to sulfur’s electronegativity, while oxadiazole derivatives show superior antioxidant properties . Modifications to the azetidin-2-one ring’s N-1 and C-3 positions alter steric hindrance, affecting binding to enzymes like topoisomerase-II .

Q. How can researchers address contradictions in biological activity data across derivatives?

- Dose-response analysis : Establish dose-dependent trends to distinguish true activity from assay noise. For example, AZ-5 shows inconsistent inhibition at low concentrations (0.1 μM) but robust activity at 2 μM .

- Statistical validation : Use ANOVA or t-tests to confirm significance between biological replicates.

- Control experiments : Compare with reference standards (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .

Q. What solvent systems optimize the synthesis of this compound intermediates?

- Methoxy ethanol enhances SN1 reaction rates due to its high polarity and ability to stabilize carbocation intermediates. Acetonitrile, while less polar, minimizes side reactions in temperature-sensitive syntheses. Solvent-free conditions under microwave irradiation are emerging for greener chemistry but require rigorous purity validation .

Q. How do high-resolution crystallographic data resolve ambiguities in azetidin-2-one conformations?

- SHELXD and SHELXE enable experimental phasing for twinned or low-quality crystals, common in flexible azetidin-2-one derivatives. WinGX integrates refinement and visualization, allowing manual adjustment of disorder models and hydrogen-bonding networks .

Q. What mechanistic insights explain the antioxidant superiority of certain derivatives?

Propiedades

IUPAC Name |

4-(2-aminophenoxy)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNCFNIALBXINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.